1,3-Diethylcyclohexane
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Overview
Description
1,3-Diethylcyclohexane is an organic compound with the molecular formula C10H20. It is a derivative of cyclohexane, where two ethyl groups are substituted at the 1 and 3 positions of the cyclohexane ring. This compound is part of the larger family of substituted cyclohexanes, which are known for their conformational flexibility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diethylcyclohexane can be synthesized through various methods. One common approach involves the alkylation of cyclohexane using ethyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions to ensure complete substitution.
Industrial Production Methods
In an industrial setting, this compound can be produced via catalytic hydrogenation of 1,3-diethylbenzene. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the desired hydrogenation.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethylcyclohexane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid to form corresponding diethylcyclohexanones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring, forming products like 1,3-diethyl-2-chlorocyclohexane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Chlorine (Cl2), bromine (Br2) in the presence of light or a catalyst
Major Products
Oxidation: Diethylcyclohexanones
Reduction: Diethylcyclohexanols
Substitution: Halogenated diethylcyclohexanes
Scientific Research Applications
1,3-Diethylcyclohexane has various applications in scientific research:
Chemistry: It is used as a model compound to study the conformational analysis of substituted cyclohexanes.
Biology: It serves as a reference compound in the study of lipid bilayers and membrane dynamics.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1,3-Diethylcyclohexane largely depends on the type of reaction it undergoes. For example, in oxidation reactions, the ethyl groups are susceptible to attack by oxidizing agents, leading to the formation of carbonyl compounds. In reduction reactions, the compound’s carbonyl groups are reduced to alcohols through the transfer of hydride ions.
Comparison with Similar Compounds
1,3-Diethylcyclohexane can be compared to other substituted cyclohexanes, such as:
1,3-Dimethylcyclohexane: Similar in structure but with methyl groups instead of ethyl groups, leading to different steric and electronic effects.
1,3-Dipropylcyclohexane: Larger alkyl groups result in increased steric hindrance and different conformational preferences.
1,3-Diethylbenzene: An aromatic compound with different chemical reactivity due to the presence of a benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which influences its conformational stability and reactivity compared to other substituted cyclohexanes.
Properties
CAS No. |
1678-99-5 |
---|---|
Molecular Formula |
C10H20 |
Molecular Weight |
140.27 g/mol |
IUPAC Name |
1,3-diethylcyclohexane |
InChI |
InChI=1S/C10H20/c1-3-9-6-5-7-10(4-2)8-9/h9-10H,3-8H2,1-2H3 |
InChI Key |
WJUNKQFLRQGJAR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC(C1)CC |
Origin of Product |
United States |
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